2-Acetyl-5-methylpyridin

Übersicht

Beschreibung

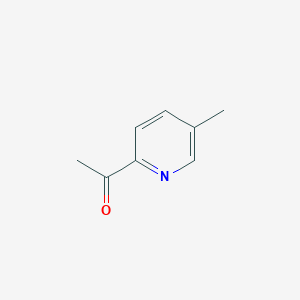

2-Acetyl-5-methylpyridine is an aromatic ketone . It has a molecular formula of C8H9NO .

Synthesis Analysis

2-Acetyl-5-methylpyridine can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . It can also be used in the preparation of pyridine-2,5-dicarboxylic acid by using potassium permanganate as an oxidant .Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-methylpyridine consists of a pyridine ring with a methyl group at the 5th position and an acetyl group at the 2nd position .Chemical Reactions Analysis

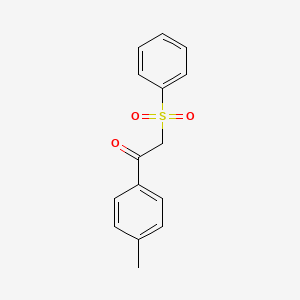

2-Acetyl-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

2-Acetyl-5-methylpyridine has a molecular weight of 135.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 224.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Schiff-Basen-Bildung

Pyridinderivate wie 2-AMP können zur Bildung von Schiff-Basen verwendet werden, die potenzielle Anwendungen in verschiedenen Bereichen wie der Fluoreszenzsensorik haben. Eine Studie hat gezeigt, dass Schiff-Basen, die von Pyridin-2-carbohydrazid mit anderen Verbindungen abgeleitet sind, synthetisiert und für die Fluoreszenzsensorik von Stickstoffoxid in wässrigen Lösungen eingesetzt wurden .

Chemische Synthese

Die Verbindung ist auch an chemischen Syntheseprozessen beteiligt. So wurde beispielsweise ein Durchflusssyntheseverfahren für 2-Methylpyridine über α-Methylierung entwickelt, das eine vereinfachte kontinuierliche Durchflussanlage auf dem Labortisch verwendet. Dieses Verfahren gilt als umweltfreundlicher und selektiver als herkömmliche Batchreaktionsprotokolle .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Acetyl-5-methylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it serves as a ligand for Suzuki coupling reactions, which are essential in organic synthesis . Additionally, 2-Acetyl-5-methylpyridine can form complexes with metal ions, affecting the catalytic properties of metalloenzymes. These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

The effects of 2-Acetyl-5-methylpyridine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Acetyl-5-methylpyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with cellular enzymes can alter metabolic flux, affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-Acetyl-5-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its binding to the active site of an enzyme can inhibit substrate binding, thereby reducing enzyme activity. Conversely, it can also stabilize enzyme conformations that enhance catalytic efficiency. These molecular interactions underscore the compound’s role in regulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetyl-5-methylpyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetyl-5-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 2-Acetyl-5-methylpyridine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects. At higher doses, 2-Acetyl-5-methylpyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for experimental studies to avoid potential harm to the animals .

Metabolic Pathways

2-Acetyl-5-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Acetyl-5-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its effects on cellular function .

Subcellular Localization

2-Acetyl-5-methylpyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is critical for its role in modulating biochemical pathways and cellular processes. Studies have shown that 2-Acetyl-5-methylpyridine can localize to the nucleus, mitochondria, and other organelles, affecting their function and contributing to its overall biochemical activity .

Eigenschaften

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFBKLLKNHMBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517258 | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5308-63-4 | |

| Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

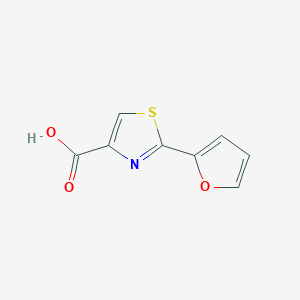

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)